Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-
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Overview
Description
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is a specialized organic compound known for its unique structure and properties It is a derivative of benzoyl chloride, where the benzene ring is substituted with three 3,7-dimethyloctyl groups at the 3, 4, and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- typically involves the reaction of benzoyl chloride with 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]benzene. The reaction is carried out under controlled conditions to ensure the selective substitution of the benzoyl chloride. Common reagents used in this synthesis include thionyl chloride, phosphorus pentachloride, and oxalyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where benzoyl chloride is reacted with the appropriate substituted benzene derivatives. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form benzoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride: Used for chlorination reactions.
Phosphorus Pentachloride: Another chlorinating agent.
Oxalyl Chloride: Used in specific substitution reactions.
Major Products Formed
Amides: Formed when reacting with amines.
Esters: Formed when reacting with alcohols.
Benzoic Acid: Formed during hydrolysis.
Scientific Research Applications
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of specialized polymers and materials.
Pharmaceuticals: Investigated for potential use in drug development and delivery systems.
Biological Studies: Used in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- involves its ability to act as an acylating agent. It reacts with nucleophiles to form stable amide and ester bonds. The molecular targets include various nucleophilic sites on organic molecules, and the pathways involved are primarily substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: The parent compound, used widely in organic synthesis.
3,4,5-Tris(benzyloxy)benzoyl Chloride: A similar compound with benzyl groups instead of 3,7-dimethyloctyl groups.
Benzoic Acid, 3,4,5-tris(octadecyloxy)-: Another derivative with octadecyloxy groups.
Uniqueness
Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
CAS No. |
622833-05-0 |
---|---|
Molecular Formula |
C37H65ClO4 |
Molecular Weight |
609.4 g/mol |
IUPAC Name |
3,4,5-tris[(3S)-3,7-dimethyloctoxy]benzoyl chloride |
InChI |
InChI=1S/C37H65ClO4/c1-27(2)13-10-16-30(7)19-22-40-34-25-33(37(38)39)26-35(41-23-20-31(8)17-11-14-28(3)4)36(34)42-24-21-32(9)18-12-15-29(5)6/h25-32H,10-24H2,1-9H3/t30-,31-,32-/m0/s1 |
InChI Key |
RPWCVJPCCYYJHW-CPCREDONSA-N |
Isomeric SMILES |
C[C@@H](CCCC(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCCC(C)C)OCC[C@@H](C)CCCC(C)C)C(=O)Cl |
Canonical SMILES |
CC(C)CCCC(C)CCOC1=CC(=CC(=C1OCCC(C)CCCC(C)C)OCCC(C)CCCC(C)C)C(=O)Cl |
Origin of Product |
United States |
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